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A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Pterodondiol, a
sesquiterpenoid of interest to the scientific community. Due to the limited availability of public

data under the specific name "Pterodondiol," this document presents a comprehensive

analysis of closely related furanoditerpenes isolated from Pterodon emarginatus. The data

herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS), are compiled from peer-reviewed chemical literature, offering a valuable resource for the

structural elucidation and characterization of this class of compounds.

Spectroscopic Data
The spectroscopic data presented below corresponds to novel furanoditerpenes isolated from

the fruits of Pterodon emarginatus. These compounds share the core vouacapan skeleton,

which is characteristic of constituents from the Pterodon genus.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen

framework of the molecule.

Table 1: ¹H NMR Spectral Data of 6α,19β-diacetoxy-7β,14β-dihydroxyvouacapan (1) (CD₃OD,

400 MHz)
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Position δH (ppm) Multiplicity J (Hz)

6 5.36 dd 11.8, 9.2

15 6.42 d 1.9

16 7.26 d 1.9

17 1.46 s

18 1.14 s

19a 4.12 d 11.3

19b 4.22 d 11.3

20 1.05 s

6" 2.19 s

19" 2.05 s

Table 2: ¹³C NMR Spectral Data of 6α,19β-diacetoxy-7β,14β-dihydroxyvouacapan (1) (CD₃OD,

100 MHz)
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Position δC (ppm)

1 40.2

2 19.5

3 42.1

4 34.2

5 56.1

6 71.8

7 78.2

8 50.1

9 53.2

10 38.9

11 21.9

12 122.1

13 157.3

14 75.1

15 110.2

16 142.1

17 25.1

18 28.9

19 65.2

20 16.3

6' 172.5

6" 21.3

19' 171.9
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19" 20.9

1.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The

absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Characteristic IR Absorption Bands for Pterodondiol and Related Sesquiterpenoids

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H Stretch (Alcohol)

~2950-2850 Strong C-H Stretch (Alkane)

~1735 Strong C=O Stretch (Ester)

~1640 Medium C=C Stretch (Alkene)

~1240 Strong C-O Stretch (Ester/Alcohol)

~1030 Strong C-O Stretch (Alcohol)

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in determining its elemental composition and structure.

Table 4: Mass Spectrometry Data of Furanoditerpenes from Pterodon emarginatus
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Compound Ionization Mode [M - H]⁻ (m/z) [M + Na]⁺ (m/z)

6α,19β-diacetoxy-

7β,14β-

dihydroxyvouacapan

(1)

ESI⁻ 433.22309 -

6α-acetoxy-7β,14β-

dihydroxyvouacapan

(2)

ESI⁺ - 399.21415

Methyl 6α-acetoxy-7β-

hydroxyvouacapan-

17β-oate (3)

ESI⁻ 403.21248 -

Experimental Protocols
The following protocols describe the general methodologies used to obtain the spectroscopic

data presented in this guide.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of the isolated compound (typically 1-5 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, CD₃OD).

Instrumentation: NMR spectra are recorded on a spectrometer operating at a specific

frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

Data Acquisition: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC)

NMR spectra are acquired to establish the complete structure of the molecule. Chemical

shifts are reported in parts per million (ppm) relative to the solvent peak.

2.2. Infrared (IR) Spectroscopy

Sample Preparation: The sample is prepared as a thin film on a salt plate (e.g., NaCl or KBr)

or as a KBr pellet.

Instrumentation: An FT-IR spectrometer is used to record the spectrum.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The

positions of the absorption bands are reported in wavenumbers (cm⁻¹).

2.3. Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) and introduced into the mass spectrometer.

Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using

techniques such as Electrospray Ionization (ESI) coupled with a suitable mass analyzer

(e.g., Time-of-Flight (TOF) or Orbitrap).

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. The

data provides the accurate mass of the molecular ion, which is used to determine the

elemental composition.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and

structural elucidation of a natural product like Pterodondiol.
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Caption: Workflow for the isolation and structural elucidation of natural products.
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[https://www.benchchem.com/product/b1156621#spectroscopic-data-of-pterodondiol-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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